molecular formula C10H20NO2 B1365119 4-Methoxy-tempo

4-Methoxy-tempo

Cat. No.: B1365119
M. Wt: 186.27 g/mol
InChI Key: SFXHWRCRQNGVLJ-UHFFFAOYSA-N
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Description

4-Methoxy-TEMPO: (4-methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy) is a stable nitroxide free radical. It is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a methoxy group at the 4-position. This compound is widely used in organic and pharmaceutical syntheses, particularly for the oxidation of alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-TEMPO can be synthesized through the reaction of 4-methoxy-2,2,6,6-tetramethylpiperidine with an oxidizing agent. The reaction typically involves the use of reagents such as m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl) under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Catalytic 1,2-Dioxygenation of 1,3-Dienes

4-Methoxy-TEMPO facilitates the metal-free 1,2-dioxygenation of 1,3-dienes using carboxylic acids as oxidants. The reaction proceeds via a radical-mediated pathway, yielding vicinal diols with high regioselectivity . Key experimental conditions and outcomes include:

Substrate Yield (%) Reaction Conditions
1,3-Pentadiene59TEMPO derivative, DCE solvent
1,3-Butadiene54Pentafluorobenzoic acid, 24 h
This compound40Scalable to 1 mmol

The 4-methoxy substituent enhances solubility and reaction efficiency compared to other TEMPO derivatives, achieving up to 59% isolated yield under optimized conditions .

Biological Oxidative Stress Induction

This compound induces oxidative stress in cellular systems, generating reactive oxygen species (ROS) and depleting glutathione (GSH). Key findings:

Cell Line ROS Fold Increase GSH/GSSG Ratio Concentration
HepG24.4-fold (5 mM, 2 h)0.22 (2 mM, 4 h)0.5–5 mM
L5178Y3.5-fold (4 mM, 2 h)0.35 (4 mM, 4 h)1–5 mM

This pro-oxidant activity correlates with DNA damage markers (γ-H2AX, p-Chk1/2) and apoptosis induction .

Therapeutic Potential

Recent studies show this compound reduces serum amyloid A (SAA)-mediated vascular dysfunction by restoring nitric oxide (NO) signaling . Its radical-scavenging properties are under investigation for neurodegenerative and cardiovascular diseases .

Scientific Research Applications

Organic Synthesis

4-Methoxy-TEMPO is widely utilized as an oxidation catalyst in organic chemistry. Its ability to facilitate the oxidation of alcohols to aldehydes and ketones is well-documented. The compound is particularly effective in promoting aerobic oxidative synthesis reactions. For instance, it has been employed to synthesize 2-substituted benzoxazoles, benzothiazoles, and benzimidazoles efficiently .

Table 1: Oxidation Reactions Catalyzed by this compound

Reaction TypeProduct TypeYield (%)Reference
Alcohol OxidationAldehydes/KetonesHigh
Synthesis of BenzoxazolesBenzoxazolesEfficient
Synthesis of BenzothiazolesBenzothiazolesEfficient

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can inhibit oxidative stress-induced damage in various cell lines. For example, studies have shown that it mitigates the effects of reactive oxygen species (ROS) in HepG2 hepatoma cells, thereby reducing cytotoxicity and promoting cell viability .

Anti-inflammatory Effects

In experimental models of colitis, this compound has demonstrated the ability to attenuate inflammation and improve clinical outcomes. In a study involving dextran sodium sulfate-induced colitis in mice, treatment with this compound resulted in reduced body weight loss and improved clinical scores .

Table 2: Effects of this compound on Inflammation

ParameterControl GroupThis compound Groupp-value
Body Weight Loss (%)5025<0.05
Clinical Score Improvement-+53%<0.05
Serum Lipid PeroxidationElevatedReduced<0.05

Mechanistic Insights

Research has elucidated several mechanisms through which this compound exerts its biological effects:

  • Oxidative Stress Modulation : It induces ROS generation while simultaneously depleting glutathione levels, indicating a dual role as both an oxidant and antioxidant depending on the context .
  • Activation of Signaling Pathways : Studies have shown that it activates the MAPK signaling pathway, which is crucial for cellular responses to stress and inflammation .
  • Genotoxicity Assessment : Comparative studies have indicated that while TEMPO itself is mutagenic, this compound exhibits lower genotoxicity compared to other derivatives like 4-hydroxy-TEMPO . This suggests a potentially safer profile for therapeutic applications.

Case Study 1: HepG2 Cell Line

In a detailed study assessing the cytotoxic effects of various nitroxides including this compound on HepG2 cells, it was found that this compound induced significant cytotoxicity at concentrations above 1 mM over a duration of 4 hours . The study utilized MTS assays and ATP content measurements to quantify cell viability.

Case Study 2: Colitis Model

In another study focused on inflammatory bowel disease models, mice treated with this compound showed marked improvements in clinical symptoms associated with colitis. The treatment led to significant reductions in inflammatory markers and improved overall health indicators compared to untreated controls .

Mechanism of Action

The mechanism by which 4-Methoxy-TEMPO exerts its effects involves the generation of reactive oxygen species (ROS) and the activation of c-Jun N-terminal kinases (JNK). This leads to oxidative stress, DNA damage, and the induction of autophagy and apoptosis in cells . The compound’s ability to scavenge radicals also contributes to its protective effects in biological systems .

Comparison with Similar Compounds

4-Methoxy-TEMPO is compared with other TEMPO derivatives such as:

  • 4-Hydroxy-TEMPO
  • 4-Oxo-TEMPO
  • 4-Acetamido-TEMPO
  • 4-Amino-TEMPO
  • 4-Maleimido-TEMPO

Uniqueness: this compound is unique due to its methoxy substituent, which enhances its stability and effectiveness as a radical scavenger and oxidation catalyst . This makes it particularly useful in applications where stability and reactivity are crucial.

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which 4-Methoxy-TEMPO induces oxidative stress in human cells?

  • Methodological Answer : this compound generates reactive oxygen species (ROS) and depletes glutathione (GSH), leading to oxidative stress. In HepG2 hepatoma cells, ROS levels increased 4.4-fold at 5 mM after 2 hours, while GSH/GSSG ratios decreased significantly (e.g., 1 mM treatment reduced ratios by 40% at 4 hours). Use H2DCF-DA fluorescence for ROS quantification and HPLC for GSH/GSSG analysis. Pretreatment with N-acetylcysteine (NAC, 10 mM) can attenuate ROS effects .

Q. How does this compound influence DNA damage pathways in vitro?

  • Methodological Answer : DNA damage is assessed via Comet assay (tail intensity increases by ~3-fold at 5 mM) and phosphorylation markers (γ-H2A.X, p-Chk1/2). In HepG2 cells, this compound (2–5 mM, 4–6 h) activates checkpoint kinases, indicating DNA repair activation. Combine immunoblotting for phosphorylation markers with flow cytometry to quantify cell cycle arrest .

Q. What experimental models are suitable for studying this compound’s antioxidant properties?

  • Methodological Answer : Use dextran sodium sulfate (DSS)-induced colitis models in mice to evaluate anti-inflammatory effects. For example, this compound reduces colonic MPO activity by 60% and monocyte recruitment via ROS scavenging. Pair spatial metabolomics (e.g., MALDI-MS imaging) with histopathology to map redox changes in tissues .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines (e.g., HepG2 vs. L5178Y)?

  • Methodological Answer : Discrepancies arise from metabolic differences (e.g., HepG2 vs. murine L5178Y cells). Design cross-validation experiments:

  • PICO Framework : In [human hepatoma vs. murine lymphoma cells] (P), does [this compound] (I) compared to [untreated controls] (C) result in [divergent ROS/DNA damage outcomes] (O)?
  • Use ATP/MTS assays for viability and single-cell RNA sequencing to identify metabolic pathways (e.g., GSH synthesis) that modulate toxicity .

Q. What strategies mitigate confounding variables in autophagy induction studies with this compound?

  • Methodological Answer : Autophagy markers (LC3B-II conversion, p62 degradation) can be influenced by off-target ROS effects.

  • Control Experiments : Include NAC pretreatment to isolate ROS-specific autophagy.
  • Quantitative Imaging : Use GFP-LC3B punctae counts (≥20 punctae/cell indicates autophagy) with lysosomal inhibitors (e.g., bafilomycin A1) to block degradation .

Q. How does this compound’s catalytic efficiency compare to other TEMPO derivatives in cellulose nanocrystal (CNC) synthesis?

  • Methodological Answer : In TEMPO-mediated oxidation, this compound shows superior catalytic efficiency (e.g., 90% yield) vs. 4-hydroxy-TEMPO (70%) under ultrasonic assistance. Optimize reaction conditions (NaClO/NaBr ratios, pH 10) and characterize CNCs via FTIR (C=O peak at 1730 cm⁻¹) and TEM for morphology .

Q. Data Contradiction & Validation

Q. How to address conflicting results on JNK activation’s role in this compound toxicity?

  • Methodological Answer : Discrepancies may arise from dose-dependent JNK effects.

  • Dose-Response Curves : Test 0.1–5 mM this compound with SP600125 (JNK inhibitor).
  • Time-Course Analysis : Measure p-JNK levels at 0.5–6 h. At 2 h, JNK activation correlates with 50% apoptosis, but inhibition at 4 h reduces DNA damage by 30% .

Q. What validation methods ensure reproducibility in ROS assays with this compound?

  • Methodological Answer :

  • Triplicate Assays : Use H2DCF-DA with plate readers and fluorescence microscopy.
  • Positive Controls : Include H₂O₂ (100 µM) for ROS induction.
  • Data Normalization : Express ROS levels as fold-change relative to untreated controls and adjust for cell viability (e.g., ATP content) .

Q. Synthesis & Experimental Design

Q. What frameworks guide hypothesis-driven studies on this compound’s metabolic effects?

  • Methodological Answer : Apply PCC Framework :

  • Population : Primary human hepatocytes (metabolically active).
  • Concept : Role of CYP450 enzymes in this compound detoxification.
  • Context : Compare toxicity in 2D vs. 3D cell cultures to model in vivo metabolism .

Q. How to design interdisciplinary studies evaluating this compound’s dual roles as pro-oxidant and antioxidant?

  • Methodological Answer : Use FINER Criteria :
  • Feasible : Combine redox proteomics (ICAT labeling) with transcriptomics (RNA-seq) in DSS colitis models.
  • Novel : Investigate tissue-specific Nrf2 activation thresholds.
  • Ethical : Adhere to ARRIVE guidelines for animal studies .

Properties

Molecular Formula

C10H20NO2

Molecular Weight

186.27 g/mol

InChI

InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3

InChI Key

SFXHWRCRQNGVLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
4-Methoxy-tempo
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
4-Methoxy-tempo
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
4-Methoxy-tempo
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
4-Methoxy-tempo
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
4-Methoxy-tempo
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
4-Methoxy-tempo

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